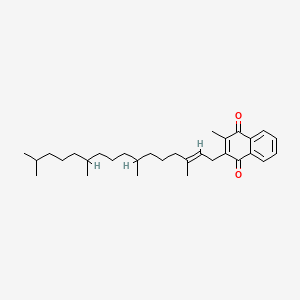

2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859134 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81818-54-4, 12001-79-5 | |

| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81818-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Discoveries and Historical Trajectories in Vitamin K Research

Early Investigations into Hemorrhagic Phenomena and Nutritional Factors

The history of Vitamin K research traces back to investigations into hemorrhagic disorders observed in animals on specific diets. In 1929, Danish scientist Henrik Dam conducted experiments on cholesterol metabolism in chickens fed a cholesterol-depleted diet. wikipedia.orgnews-medical.net He observed that these chickens developed a spontaneous tendency to hemorrhage after several weeks. news-medical.netnih.govmenaq7.com This bleeding could not be prevented by adding purified cholesterol back to the diet. news-medical.net Dam hypothesized that another compound, present in the original food but absent in the depleted diet, was necessary to prevent these bleedings. news-medical.netmenaq7.com This factor was initially termed the "coagulation vitamin". wikipedia.orgnews-medical.netmenaq7.com The letter 'K' was assigned because the initial findings were published in a German journal, where it was referred to as "Koagulationsvitamin". wikipedia.orgnews-medical.netnih.gov This early research established a link between dietary factors and the prevention of hemorrhagic phenomena.

Further studies in the 1930s aimed to isolate and identify this antihemorrhagic factor. nih.gov Deficiency of this factor led to a decreased prothrombin content in the blood, a key protein involved in blood clotting. nih.gov This condition is now understood as Vitamin K deficiency bleeding (VKDB), previously known as hemorrhagic disease of the newborn, which can occur in infants due to low Vitamin K reserves at birth, poor placental transfer, and a sterile gut that hasn't yet synthesized the vitamin. nih.govpatient.infomsdmanuals.commedscape.comciussscentreouest.ca

Isolation and Chemical Characterization of Phylloquinone (Vitamin K1) and Menaquinones (Vitamin K2)

Following the initial discovery, significant efforts were directed towards isolating and characterizing the chemical nature of Vitamin K. In the decade after its discovery, the principal forms of Vitamin K, phylloquinone and the menaquinones, were isolated and characterized. karger.comnih.gov

Phylloquinone (Vitamin K1) was isolated from plant sources, particularly alfalfa. gerli.comresearchgate.net Its structure was confirmed as 2-methyl-3-phytyl-1,4-naphthoquinone. karger.comgerli.com Phylloquinone is synthesized by plants and is found in high amounts in green leafy vegetables, where it participates in photosynthesis. wikipedia.orgnews-medical.netgerli.comunirioja.es

A second form, Vitamin K2, was isolated from putrefied fish meal and found to be a product of microbial synthesis. gerli.com Vitamin K2 encompasses a series of compounds known as menaquinones (MKs). wikipedia.orgnih.govkarger.comgerli.com These compounds share the same 2-methyl-1,4-naphthoquinone ring structure but differ in the length and saturation of their polyprenyl side chains at the 3-position. wikipedia.orgkarger.comgerli.comresearchgate.net Menaquinones are designated as MK-n, where 'n' indicates the number of isoprene (B109036) units in the side chain, typically ranging from MK-4 to MK-13 in bacteria. nih.govgerli.comresearchgate.net MK-4 is a notable exception as it is not a common bacterial product but is synthesized from phylloquinone with menadione (B1676200) as an intermediate. karger.com

Edward Adelbert Doisy and his group played a crucial role in elucidating the chemical structures of both Vitamin K1 and Vitamin K2. wikipedia.orgnews-medical.netnih.govkarger.com Their work, alongside Dam's discovery, led to them sharing the Nobel Prize in Physiology or Medicine in 1943 for their contributions to the understanding of Vitamin K. wikipedia.orgnews-medical.netnih.govnih.govkarger.comacs.org

Recognition of Vitamin K as an Essential Biochemical Factor

The early investigations firmly established Vitamin K as an essential factor for normal blood coagulation. wikipedia.orgnih.govnih.govkarger.comCurrent time information in Občina Ajdovščina, SI.tandfonline.combritannica.comfao.org Its role was recognized as crucial for preventing excessive bleeding. wikipedia.orgmsdmanuals.com The term "Koagulationsvitamin" itself highlights this initial understanding of its primary function. wikipedia.orgnews-medical.netmenaq7.comnih.gov

The precise biochemical function of Vitamin K was further elucidated in the 1970s with the discovery of γ-carboxyglutamic acid (Gla). nih.govkarger.comnih.gov This novel amino acid was found to be present in prothrombin, a key blood coagulation protein. karger.comnih.gov It was determined that Vitamin K is essential for the post-translational modification of specific glutamic acid (Glu) residues in certain proteins, converting them into Gla residues. nih.govnih.govdoctorsformulas.commdpi.compractical-haemostasis.com This carboxylation reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), with Vitamin K hydroquinone (B1673460) (the reduced form of Vitamin K) acting as a cofactor. nih.govdoctorsformulas.commdpi.compractical-haemostasis.com

The formation of Gla residues is critical because they enable these proteins to bind calcium ions. wikipedia.orgnih.govgerli.compractical-haemostasis.com Calcium binding is essential for the proper conformation and function of these proteins, particularly in the blood coagulation cascade, where it facilitates their binding to negatively charged phospholipid surfaces at the site of injury. karger.comgerli.comfao.orgpractical-haemostasis.com

Proteins that undergo this Vitamin K-dependent carboxylation are known as Vitamin K-dependent proteins (VKDPs) or Gla-proteins. karger.comtandfonline.comfao.orgpublish.csiro.au The discovery of Gla provided the molecular basis for understanding how Vitamin K deficiency impairs blood clotting. karger.comnih.gov

Evolution of Understanding Beyond Coagulation: Expanding Biochemical Roles

While initially recognized solely for its role in blood coagulation, the understanding of Vitamin K's biochemical functions has significantly expanded. The discovery of Gla residues in proteins other than those directly involved in hemostasis indicated broader roles for Vitamin K. karger.comnih.govtandfonline.compublish.csiro.au

Research has revealed that Vitamin K is essential for the carboxylation of a growing number of VKDPs found in various tissues throughout the body, beyond the liver where most coagulation factors are synthesized. nih.govtandfonline.compublish.csiro.au As of 2012, a total of 17 Gla-proteins had been discovered. tandfonline.com These extra-hepatic VKDPs play diverse roles. tandfonline.comdoctorsformulas.compublish.csiro.au

Notable extra-hepatic VKDPs include osteocalcin (B1147995) and Matrix Gla Protein (MGP). karger.comgerli.comtandfonline.comdoctorsformulas.commdpi.compublish.csiro.aubevital.no Osteocalcin is a bone protein involved in bone mineralization, while MGP is found in vascular smooth muscle cells and cartilage and is known to inhibit soft tissue calcification, particularly in arteries. karger.comgerli.comtandfonline.comdoctorsformulas.commdpi.com The discovery of these proteins suggested roles for Vitamin K in bone health and the prevention of vascular calcification. menaq7.comkarger.comunirioja.estandfonline.comdoctorsformulas.commdpi.com

Further research has explored the involvement of Vitamin K and VKDPs in other physiological processes, including energy metabolism, inflammation, and cell growth regulation. researchgate.nettandfonline.compublish.csiro.aunih.govannualreviews.orgmdpi.com For instance, Gas6 is a VKDP that acts as a ligand for tyrosine kinase receptors and is involved in cell signaling, growth, and survival. tandfonline.com

The concept of "subclinical" Vitamin K deficiency has emerged, suggesting that while dietary intake might be sufficient to maintain adequate carboxylation of hepatic clotting factors, it may be insufficient for optimal carboxylation of VKDPs in extra-hepatic tissues. tandfonline.compublish.csiro.au This has led to research investigating the potential long-term health implications of suboptimal Vitamin K status beyond bleeding disorders, including potential links to osteoporosis and cardiovascular disease. menaq7.comkarger.comunirioja.estandfonline.commdpi.compublish.csiro.au

The expanding understanding highlights Vitamin K not merely as a "hemostasis vitamin" but as a "multi-function vitamin" with critical roles in various metabolic processes throughout the body. publish.csiro.au

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Vitamin K | 5280483 |

| Phylloquinone (Vitamin K1) | 878 |

| Menaquinone (Vitamin K2) | 6323675 |

| Menadione (Vitamin K3) | 4106 |

| Prothrombin (Factor II) | 16132401 |

| Factor VII | 17422103 |

| Factor IX | 17422104 |

| Factor X | 17422105 |

| Protein C | 17422106 |

| Protein S | 17422107 |

| Protein Z | 17422108 |

| Osteocalcin | 16212441 |

| Matrix Gla Protein (MGP) | 16212442 |

| Gas6 | 10180 |

| γ-Carboxyglutamic acid (Gla) | 7979 |

| Glutamic acid (Glu) | 3303 |

| γ-Glutamyl carboxylase (GGCX) | 11676267 |

| Vitamin K epoxide reductase (VKOR) | 11394932 |

Data Table Example (Illustrative based on text):

While detailed quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and interactive presentation within this response structure, the research findings indicate the discovery timeline of key Vitamin K-dependent proteins:

| Protein Name | Year of Discovery (Approximate) | Primary Role(s) Indicated by Early Research |

| Prothrombin (Factor II) | Prior to 1970s | Blood Coagulation |

| Factors VII, IX, X | Prior to 1970s | Blood Coagulation |

| Protein C, Protein S, Protein Z | Prior to 1980s | Blood Coagulation (Inhibitory) |

| Osteocalcin | 1983 | Bone Metabolism |

| Matrix Gla Protein (MGP) | 1983 | Inhibition of Calcification |

| Gas6 | Later than 1983 | Cell Growth Regulation, Signaling |

Note: The years of discovery are approximate based on the provided search snippets which mention the decades or specific years associated with key findings.

Molecular Architecture and Biochemical Functional Determinants of Vitamin K Isoprenologs

Structural Diversity of Natural Vitamin K Forms: Phylloquinones and Menaquinones (MK-n Series)

Naturally occurring vitamin K exists primarily in two forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). wikipedia.orgoregonstate.edu Phylloquinone is synthesized by plants and is the predominant form found in green leafy vegetables. wikipedia.orgoregonstate.edunews-medical.net Its structure consists of a 2-methyl-1,4-naphthoquinone ring with a phytyl side chain at the 3-position. news-medical.netfao.org The phytyl side chain is a 20-carbon chain containing one double bond. nih.govmdpi.com

Menaquinones (MK-n) constitute the vitamin K2 series and are primarily synthesized by bacteria, although MK-4 can be produced in animal tissues from vitamin K1. wikipedia.orgnews-medical.netfao.orgwikipedia.org Menaquinones also possess the 2-methyl-1,4-naphthoquinone core but feature an isoprenoid side chain at the 3-position. news-medical.netfao.org This side chain is composed of repeating unsaturated 5-carbon (prenyl) units, and the number of these units (n) defines the specific menaquinone, denoted as MK-n. fao.orgwikipedia.org Common menaquinones include MK-4, MK-7, MK-8, and MK-9, with chain lengths ranging from 4 to 13 isoprene (B109036) units. oregonstate.eduwikipedia.orgmdpi.com The length of the isoprenoid side chain influences the lipid solubility and tissue distribution of the menaquinones. wikipedia.org

Here is a table summarizing the key structural features of phylloquinone and menaquinones:

| Feature | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2) |

| Naphthoquinone Core | 2-methyl-1,4-naphthoquinone | 2-methyl-1,4-naphthoquinone |

| Side Chain | Phytyl (20 carbons, 1 double bond) | Isoprenoid (repeating 5-carbon units) |

| Side Chain Length | C20 | Variable (MK-n, n = 4-13 isoprene units) oregonstate.eduwikipedia.orgmdpi.com |

| Primary Source | Plants (green leafy vegetables) wikipedia.orgoregonstate.edunews-medical.net | Bacteria, animal tissues (MK-4) wikipedia.orgnews-medical.netfao.orgwikipedia.org |

Naphthoquinone Core Structure and its Significance in Redox Cycling

The core structure of all vitamin K vitamers is the 2-methyl-1,4-naphthoquinone ring. nih.govnews-medical.netnih.gov This moiety is crucial for the biological function of vitamin K, particularly its role as a cofactor in the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins. wikipedia.orgashpublications.org This carboxylation reaction is essential for these proteins to bind calcium ions, which is necessary for their biological activity, such as in blood coagulation. wikipedia.orghaematologica.org

The naphthoquinone core participates in a vital redox cycle within the endoplasmic reticulum membrane. nih.govnih.govmdpi.com In this cycle, vitamin K cycles between three redox states: the quinone, the hydroquinone (B1673460) (reduced form), and the epoxide. wikipedia.orgresearchgate.net The enzyme gamma-glutamyl carboxylase (GGCX) utilizes the reduced form, vitamin K hydroquinone (VKH2), as a cofactor to carboxylate glutamate (B1630785) residues. wikipedia.orghaematologica.orgnih.gov During this reaction, VKH2 is oxidized to vitamin K 2,3-epoxide. wikipedia.orgnih.govpnas.org The vitamin K epoxide is then reduced back to vitamin K (quinone form) and subsequently to VKH2 by the enzyme vitamin K epoxide reductase (VKOR) and potentially another vitamin K reductase. wikipedia.orgnih.govmdpi.com This redox cycling allows vitamin K to be repeatedly used in the carboxylation process. nih.govoregonstate.edu

The redox properties of the naphthoquinone core are fundamental to its function as an electron carrier in this cycle. nih.govresearchgate.net The interconversion between the quinone, hydroquinone, and epoxide forms is driven by enzymatic activity and coupled to the carboxylation reaction. wikipedia.orgnih.govpnas.org

A simplified representation of the vitamin K cycle illustrating the redox states:

| Redox State | Description | Involved Enzyme(s) |

| Vitamin K (Quinone) | Oxidized form | Reduced by VKOR and potentially another VKR nih.gov |

| Vitamin K Hydroquinone (VKH2) | Reduced form | Oxidized by Gamma-glutamyl carboxylase (GGCX) wikipedia.orgnih.gov |

| Vitamin K 2,3-Epoxide | Oxidized product of carboxylation | Reduced by Vitamin K epoxide reductase (VKOR) wikipedia.orgnih.gov |

Isoprenoid Side Chain Variation and its Influence on Substrate Specificity and Membrane Interactions

The aliphatic side chain at the 3-position of the naphthoquinone core, particularly the isoprenoid chain in menaquinones and the phytyl chain in phylloquinone, significantly influences the biological properties of the vitamin K vitamers. news-medical.netfao.org The length and saturation of this side chain affect their lipophilicity, absorption, transport, metabolism, and distribution within tissues and cellular membranes. mdpi.comwikipedia.org

The isoprenoid side chain is primarily responsible for anchoring vitamin K within cellular membranes, particularly the endoplasmic reticulum where the gamma-carboxylation cycle occurs. nih.govnih.gov This membrane association is crucial for the interaction of vitamin K with the membrane-bound enzymes GGCX and VKOR. nih.govashpublications.org The variations in side chain length among menaquinones (MK-4 to MK-13) result in differing lipophilicity, which can influence their affinity for specific membranes and their distribution to extrahepatic tissues. wikipedia.orgmdpi.com For instance, longer-chain menaquinones like MK-7 may have a slower turnover rate in the liver compared to phylloquinone due to their higher affinity for hepatic membranes. mdpi.com

While the naphthoquinone core is the functional group involved in the redox chemistry, the side chain is thought to influence the positioning and orientation of the vitamin K molecule within the enzyme active sites and the membrane environment. This, in turn, can subtly affect the efficiency of enzymatic reactions and potentially contribute to differences in the biological activity observed between phylloquinone and various menaquinones. Research suggests that the hydrophobic pocket within VKORC1 stabilizes the vitamin K epoxide through interactions with the hydrophobic tail. acs.orgnih.gov

Stereochemical Aspects of Vitamin K and Enantiomeric Specificity in Enzymatic Reactions

The structure of vitamin K, particularly the phytyl side chain of phylloquinone and the isoprenoid side chains of menaquinones, contains chiral centers and double bonds that can exhibit stereoisomerism. The natural forms of vitamin K, phylloquinone and menaquinones, primarily exist with specific stereochemical configurations. For example, the double bond in the side chain of natural phylloquinone has a trans (E) configuration. iarc.frresearchgate.netnih.gov The isoprene units in the side chains of menaquinones are typically in the all-trans configuration. nih.govuni.luwikidata.org

The stereochemistry of the side chain is known to be important for the biological activity of vitamin K. researchgate.net Studies have indicated that the synthetic cis (Z) isomer of vitamin K1 exhibits little to no biological activity compared to the natural trans isomer. researchgate.net This suggests that the enzymes involved in the vitamin K cycle, such as gamma-glutamyl carboxylase and vitamin K epoxide reductase, likely exhibit stereochemical specificity, preferentially interacting with and processing the naturally occurring stereoisomers.

Enzymatic reactions are well-known for their high degree of enantioselectivity, meaning they can differentiate between stereoisomers and preferentially catalyze the reaction of one enantiomer over the other. wikipedia.orgunipd.it While detailed structural and mechanistic studies on the stereospecific interactions of vitamin K with GGCX and VKOR are ongoing, the observed differences in biological activity between stereoisomers strongly imply that these enzymes possess specific binding pockets and catalytic mechanisms that are optimized for the natural stereochemical forms of vitamin K. The precise nature of these stereospecific interactions at the molecular level is an active area of research aimed at fully understanding the functional determinants of vitamin K action.

Biosynthetic and Metabolic Pathways of Vitamin K

Phylloquinone (Vitamin K1) Biosynthesis in Photosynthetic Organisms

Phylloquinone is synthesized exclusively by plants, green algae, and some species of cyanobacteria. researchgate.netoup.comingentaconnect.com In higher plants, this process is compartmentalized within the cell, occurring in both plastids and peroxisomes. researchgate.netingentaconnect.comuga.eduresearchgate.netnih.gov

The naphthoquinone ring of phylloquinone is derived from chorismate, an intermediate of the shikimate pathway. nih.govnih.govresearchgate.net Chorismate is also a precursor for aromatic amino acids and other compounds. mdpi.comasm.org The shikimate pathway provides the foundational structure that is subsequently modified through a series of enzymatic steps to form the naphthoquinone nucleus. asm.orgresearchgate.net

The assembly of the naphthoquinone ring involves several enzymatic reactions. While the Men nomenclature is primarily associated with bacterial menaquinone biosynthesis, orthologous enzymes with similar functions are involved in phylloquinone synthesis in plants. The pathway from chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), a key intermediate for the naphthoquinone ring, involves several steps. researchgate.net

MenF (Isochorismate synthase): Converts chorismate to isochorismate. asm.orgnih.govnih.govrsc.org

MenD (SEPHCHC synthase): Catalyzes the conversion of isochorismate and 2-ketoglutarate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). mdpi.comasm.orgrsc.orgacs.orgnih.govresearchgate.net This is considered a first committed step in the pathway in bacteria. acs.orgnih.gov

MenH: Eliminates a pyruvate (B1213749) moiety from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). researchgate.netmdpi.comrsc.org

MenC (o-succinylbenzoate synthase): Catalyzes the aromatization of SHCHC to form o-succinylbenzoate (OSB). mdpi.comrsc.orgnih.gov

MenE (o-succinylbenzoate-CoA ligase): Converts OSB to o-succinylbenzoate-CoA. mdpi.comrsc.org

MenB (DHNA synthase): Catalyzes the conversion of o-succinylbenzoate-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), which is then hydrolyzed to DHNA. researchgate.netmdpi.comoup.com

These steps lead to the formation of the DHNA molecule, which forms the basis of the naphthoquinone ring.

The phytyl side chain of phylloquinone is derived from phytyl diphosphate (B83284). oup.comnih.govresearchgate.net Phytyl diphosphate can be synthesized via different metabolic routes in plants. One route involves the reduction of geranylgeranyl diphosphate by geranylgeranyl reductase (GGR) in chloroplasts, followed by phosphorylation of the resulting phytol. nih.gov The attachment of the phytyl side chain to the naphthoquinone ring precursor, DHNA, is catalyzed by the enzyme DHNA phytyltransferase, also known as MenA or ABC4 in plants. oup.comnih.gov This prenylation step results in the formation of 2-phytyl-1,4-naphthoquinone (PNQ). researchgate.net The final step in phylloquinone synthesis is the methylation of PNQ, catalyzed by the MenG enzyme. oup.comresearchgate.net

Phylloquinone biosynthesis in higher plants is a process that occurs in multiple cellular compartments, primarily plastids (chloroplasts) and peroxisomes. researchgate.netingentaconnect.comuga.eduresearchgate.netnih.gov Early and late steps of the pathway are localized in chloroplasts, while intermediate steps occur in peroxisomes. researchgate.netoup.com For instance, enzymes like AAE14 (MenE) and MenB have been shown to be peroxisomal or dually targeted to both plastids and peroxisomes. researchgate.netnih.govoup.com The terminal steps, catalyzed by MenA and MenG, are associated with plastid membranes. oup.comoup.com This compartmentalization and the trafficking of intermediates between organelles highlight the complex organization of this metabolic pathway in plants. researchgate.netingentaconnect.com

The genetic regulation of phylloquinone biosynthesis involves the expression of genes encoding the enzymes in the pathway. Studies in model plants like Arabidopsis thaliana have utilized reverse genetics to identify and characterize the genes involved. researchgate.netingentaconnect.com For example, mutations in genes like menA lead to a lack of phylloquinone. oup.com The expression of these genes and the activity of the corresponding enzymes are subject to regulatory mechanisms, although the detailed genetic regulatory networks are still under investigation. ingentaconnect.comnih.gov

Menaquinone (Vitamin K2) Biosynthesis in Prokaryotes

Menaquinone biosynthesis is a vital pathway in many prokaryotes, particularly in Gram-positive bacteria, where menaquinones function as essential electron carriers in the electron transport chain. mdpi.comrsc.orgrsc.org The classical menaquinone biosynthesis pathway in bacteria, such as Escherichia coli, starts from chorismate and 2-ketoglutarate. asm.orgasm.orgnih.gov This pathway largely mirrors the naphthoquinone ring assembly steps described for phylloquinone, involving orthologous enzymes typically denoted as MenA, MenB, MenC, MenD, MenE, MenF, and MenG. mdpi.comasm.orgrsc.orgasm.orgnih.gov

The pathway begins with the conversion of chorismate to isochorismate by MenF. nih.govnih.govrsc.org MenD then catalyzes the reaction between isochorismate and 2-ketoglutarate. mdpi.comasm.orgrsc.orgacs.orgnih.govresearchgate.net Subsequent steps involving MenH, MenC, and MenE lead to the formation of o-succinylbenzoate-CoA, which is converted to DHNA by MenB. mdpi.comrsc.org

The key difference from phylloquinone biosynthesis lies in the prenylation step. In menaquinone synthesis, a polyprenyl diphosphate side chain, which varies in length depending on the bacterial species (e.g., octaprenyl diphosphate in E. coli), is attached to DHNA. mdpi.comasm.orgnih.gov This reaction is catalyzed by MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase). mdpi.comacs.orgasm.orgnih.govresearchgate.net MenA is a membrane-associated enzyme. acs.orgresearchgate.net The final step is the methylation of the demethylmenaquinone (B1232588) by MenG to form menaquinone. oup.comacs.org

Some bacteria utilize an alternative pathway for menaquinone biosynthesis called the futalosine (B117586) pathway, which also starts from chorismate but involves different enzymes (MqnA-D) to produce a naphthoquinone precursor. asm.orgoup.com

The biosynthesis of menaquinones is crucial for bacterial respiration and energy generation, particularly under anaerobic conditions. mdpi.comrsc.orgnih.gov The enzymes involved in this pathway are considered potential targets for antibacterial drugs. mdpi.comrsc.org

The Chemical Compound Vitamin K: Biosynthesis, Metabolism, and the Vitamin K Cycle

Vitamin K is a family of fat-soluble compounds essential for various biological processes, most notably blood coagulation and bone metabolism. Chemically, vitamin K compounds share a common naphthoquinone ring structure and differ in their aliphatic side chains. The two primary natural forms are vitamin K1 (phylloquinone), found predominantly in plants, and vitamin K2 (menaquinones, MK-n), primarily synthesized by bacteria and also found in fermented foods and animal products. wikipedia.orgresearchgate.net Menaquinones are characterized by isoprenoid side chains of varying lengths, denoted as MK-n where 'n' represents the number of isoprenoid units. wikipedia.org

While mammals obtain vitamin K primarily through diet, bacteria possess the complete biosynthetic machinery to produce menaquinones. Plants and some cyanobacteria synthesize phylloquinone. wikipedia.org

Diverse Metabolic Pathways Leading to Menaquinones (e.g., o-Succinylbenzoate Pathway, Futalosine Pathway)

Bacterial biosynthesis of menaquinones primarily proceeds through two distinct pathways: the classical o-succinylbenzoate (OSB) pathway and the alternative futalosine pathway. nih.govasm.org The classical pathway is found in the majority of prokaryotes, including Escherichia coli and Salmonella, as well as in plants for phylloquinone synthesis. asm.org This pathway starts with chorismate, an intermediate from the shikimate pathway. asm.orgnih.govrsc.org Chorismate is converted to isochorismate, which then reacts with 2-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). nih.govrsc.orgnih.gov SEPHCHC is further processed through several enzymatic steps, including the formation of o-succinylbenzoate (OSB), ultimately leading to 1,4-dihydroxy-2-naphthoate (DHNA), the naphthoquinone nucleus precursor. rsc.orgnih.govontosight.ainih.gov

The futalosine pathway represents an alternative route for menaquinone biosynthesis, identified in some bacteria, including Streptomyces, Helicobacter pylori, and Campylobacter jejuni. nih.govnih.govresearchgate.netacs.org This pathway also utilizes chorismate as a starting substrate but converts it to 1,4-dihydroxy-6-naphthoate through a series of reactions catalyzed by enzymes encoded by mqnABCD genes and potentially other unknown enzymes. nih.govnih.gov Although less widespread than the OSB pathway, the futalosine pathway is found in a broader taxonomic range of organisms, including both aerobic and anaerobic bacteria. nih.govnih.gov Research suggests the futalosine pathway may have played an important role in early prokaryote evolution, potentially predating the classical MK pathway. nih.govnih.gov

Isoprenoid Side Chain Elongation and Prenylation Mechanisms

The naphthoquinone nucleus (DHNA in the classical pathway or 1,4-dihydroxy-6-naphthoate in the futalosine pathway) is subsequently prenylated with an isoprenoid side chain. asm.orgnih.gov In bacteria, the isoprenoid side chains are derived from prenyl diphosphate, which is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway. researchgate.netresearchgate.net The prenylation step, catalyzed by polyprenyltransferase (MenA), involves attaching the appropriate length isoprenoid diphosphate to the naphthoquinone nucleus precursor. nih.govresearchgate.netresearchgate.net This reaction is typically the penultimate step in menaquinone biosynthesis. asm.orgacs.org Following prenylation, a methylation step, catalyzed by methyltransferase (MenG), completes the synthesis of menaquinone. researchgate.net In the classical pathway, the prenylation introduces the isoprenoid chain to DHNA, followed by methylation to form demethylmenaquinone (DMK), which is then methylated to form menaquinone (MK). nih.gov

Enzymatic Machinery and Gene Clusters Involved in Menaquinone Synthesis

The enzymes involved in bacterial menaquinone biosynthesis via the classical OSB pathway are encoded by a series of men genes. In E. coli, these include menB, C, D, E, F, A, and G. nih.govmdpi.com These genes are often found in clusters, although some, like menA and menG in E. coli, may be located separately. nih.govmdpi.com

Key enzymes in the classical pathway include:

Isochorismate synthase (MenF), which converts chorismate to isochorismate. rsc.org

MenD, involved in the formation of SEPHCHC from isochorismate and 2-ketoglutarate. rsc.orgmdpi.com

o-Succinylbenzoate synthase (MenC), which catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form o-succinylbenzoate (OSB). wikipedia.orgontosight.ai

o-Succinylbenzoate-CoA ligase (MenE), which activates OSB by forming a CoA thioester, o-succinylbenzoyl-CoA. rsc.orgontosight.aiontosight.aiwikipedia.org

1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which catalyzes the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from o-succinylbenzoyl-CoA. rsc.org

1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which attaches the isoprenoid side chain to DHNA. rsc.orgnih.govresearchgate.net

Methyltransferase (MenG), which methylates demethylmenaquinone to form menaquinone. researchgate.net

In the futalosine pathway, enzymes encoded by mqnABCD genes are involved in converting chorismate to 1,4-dihydroxy-6-naphthoate. nih.govnih.gov These enzymes include MqnA, MqnB, MqnC, and MqnD. nih.govnih.govebi.ac.uk For example, MqnD is involved in the conversion of cyclic de-hypoxanthine futalosine to 1,4-dihydroxy-6-naphthoate. ebi.ac.uk The genes encoding futalosine pathway enzymes (mqn genes) are often scattered throughout the bacterial genome. researchgate.net

Biosynthetic Variation Across Bacterial Species and Its Implications for Menaquinone Diversity

The diversity of menaquinones (MK-n) in bacteria arises primarily from variations in the length of the isoprenoid side chain. wikipedia.org Different bacterial species produce menaquinones with side chains of varying numbers of isoprenoid units (e.g., MK-4, MK-7, MK-8). wikipedia.orgnih.govduke.edu This variation is determined by the specificity of the prenyltransferase enzyme (MenA) for different lengths of prenyl diphosphate substrates. The availability of different length prenyl diphosphates, synthesized by the MEP or MVA pathways, also contributes to the diversity. researchgate.netresearchgate.net

The presence of either the classical OSB pathway or the futalosine pathway also contributes to biosynthetic variation. While both pathways lead to menaquinones, they utilize different initial steps and intermediates for the naphthoquinone ring synthesis. nih.govasm.orgnih.gov The specific set of men or mqn genes present in a bacterial species dictates which pathway is utilized and the specific enzymes available for synthesis. This genetic variation underlies the observed diversity in menaquinone profiles across bacterial taxa.

For instance, E. coli primarily produces MK-8, although minor amounts of other MKs may be present. nih.gov Chlamydia trachomatis has been shown to produce menaquinone-7 (B21479) (MK-7) via the futalosine pathway. duke.edubiorxiv.org Bacillus subtilis is also known to produce MK-7. researchgate.net

Vitamin K Cycle and Interconversion in Eukaryotic Systems

In eukaryotic systems, particularly in mammals, dietary vitamin K (both phylloquinone and menaquinones) undergoes a metabolic cycle crucial for the function of vitamin K-dependent proteins (VKDPs). This cycle takes place in the endoplasmic reticulum (ER). nih.govnih.govmdpi.com VKDPs, such as blood coagulation factors, require gamma-carboxylation of specific glutamic acid residues to become biologically active. nih.govnih.govmdpi.comnih.govosti.gov This carboxylation reaction, catalyzed by gamma-glutamyl carboxylase (GGCX), utilizes reduced vitamin K (vitamin K hydroquinone (B1673460), KH₂) as a cofactor. nih.govnih.govmdpi.comnih.gov During the carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO). researchgate.netnih.govnih.gov The vitamin K cycle is the process by which vitamin K epoxide is recycled back to the active hydroquinone form, ensuring a continuous supply of the cofactor for GGCX. nih.govnih.govnih.gov

Vitamin K Epoxide Reductase (VKOR) Complex: Enzymatic Mechanism and Substrate Specificity

The recycling of vitamin K epoxide is primarily carried out by the vitamin K epoxide reductase (VKOR) complex. VKOR catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently reduces vitamin K quinone to vitamin K hydroquinone (KH₂). nih.govnih.gov This two-step reduction process is essential for regenerating the active cofactor for GGCX. nih.gov

VKOR is an integral membrane protein located in the ER membrane. nih.govnih.govnih.gov Its enzymatic mechanism involves active site thiol groups, specifically a CXXC motif (Cys-132 and Cys-135 in human VKORC1), which become oxidized to a disulfide bond during the reduction of vitamin K epoxide. nih.govnih.govnih.gov To regain activity, the oxidized VKOR must be reduced by a redox partner. nih.govnih.gov Studies suggest a relay mechanism involving other conserved cysteine residues (Cys-43 and Cys-51 in human VKORC1) located in an extracellular loop, which may transfer electrons from a redox protein to the active site cysteines. nih.govmdpi.comnih.govwikipedia.org The precise identity of the physiological redox partner for VKOR is still under investigation, but thioredoxin-like proteins in the ER lumen are considered likely candidates. mdpi.comwikipedia.org

VKOR exhibits substrate specificity for both vitamin K epoxide and vitamin K quinone. nih.gov The enzyme's ability to reduce the epoxide is particularly critical for the vitamin K cycle. The activity of VKOR is the target of coumarin-based anticoagulants like warfarin (B611796), which inhibit the enzyme and thereby deplete the supply of reduced vitamin K, leading to reduced carboxylation of VKDPs and impaired blood clotting. nih.govmdpi.comnih.govosti.govresearchgate.net

VKORC1 and VKORC1L1: Structural and Functional Divergence

In vertebrates, there are two paralogs of VKOR: VKORC1 (Vitamin K Epoxide Reductase Complex subunit 1) and VKORC1L1 (VKORC1-like 1). mdpi.comwikipedia.org These enzymes share structural similarities but exhibit functional divergence. mdpi.comwikipedia.org

Human VKORC1 is the primary enzyme responsible for reducing vitamin K epoxide in the vitamin K cycle and is the main target of warfarin. mdpi.comwikipedia.orgresearchgate.net It is an integral membrane protein with a proposed topology spanning the ER membrane multiple times, with the active site cysteines located within a transmembrane helix. nih.govmdpi.comwikipedia.org

VKORC1L1 is a related enzyme that also possesses vitamin K reductase activity, but its efficiency in reducing the epoxide form of vitamin K is generally lower compared to VKORC1. wikipedia.org However, VKORC1L1 has been shown to effectively reduce the quinone form of vitamin K to the hydroquinone. wikipedia.org The precise division of labor and physiological roles of VKORC1 and VKORC1L1 in different tissues are still areas of ongoing research. mdpi.comwikipedia.org VKORC1L1 is expressed in various tissues, including the liver and bones, and its expression may be coupled with the expression of specific VKDPs. mdpi.com While VKORC1 is the primary target of warfarin, VKORC1L1 is considerably less sensitive to this anticoagulant.

Vitamin K Cycle and Interconversion in Eukaryotic Systems

Vitamin K Epoxide Reductase (VKOR) Complex: Enzymatic Mechanism and Substrate Specificity

Redox Chemistry and Disulfide Bond Cycling in VKOR Activity

Vitamin K epoxide reductase (VKOR) is a key enzyme in the vitamin K cycle, responsible for regenerating the active hydroquinone form of vitamin K from its epoxide form. wikipedia.orgsmpdb.canih.gov This cycle is essential for maintaining a sufficient supply of reduced vitamin K (vitamin K hydroquinone, VKH2) to serve as a cofactor for gamma-glutamyl carboxylase (GGCX). wikipedia.orgnih.govsmpdb.ca The VKOR enzyme is an integral membrane protein located in the endoplasmic reticulum (ER). smpdb.canih.gov

The catalytic mechanism of VKOR involves redox chemistry and disulfide bond cycling. VKOR reduces vitamin K 2,3-epoxide (KO) back to vitamin K quinone (K) and then to vitamin K hydroquinone (VKH2). smpdb.caosti.gov Each step of this reduction process is associated with the formation of a disulfide bond at the active site of VKOR. nih.govosti.gov The active site of human VKOR (hVKOR) is proposed to involve conserved cysteine residues, specifically Cys132 and Cys135, which form a disulfide bond during the catalytic cycle. nih.govosti.gov

VKOR requires a redox partner to supply the reducing equivalents necessary for its activity. pnas.org While the precise physiological reductant in mammals has been a subject of investigation, thioredoxin (Trx)-like proteins, such as protein disulfide isomerase (PDI), located in the ER lumen have been proposed to fulfill this role. pnas.orgrsc.orgpnas.org In this process, reduced Trx-like proteins transfer electrons to VKOR, leading to the reduction of a disulfide bond within VKOR and the oxidation of the Trx-like protein, forming a disulfide bond in the latter. pnas.orgmdpi.com This electron transfer is thought to occur via a series of disulfide exchange reactions involving conserved cysteine residues in both VKOR and its redox partner. pnas.orgmdpi.commdpi.com

Studies on bacterial VKOR homologs, which are involved in disulfide bond formation in secreted proteins, have provided insights into the potential mechanism of electron transfer in human VKOR. pnas.orgpnas.orgwustl.edu These bacterial homologs can transfer electrons from a Trx-like domain to a quinone. pnas.orgpnas.org The crystal structures of a bacterial VKOR homolog have revealed a mechanism involving a "horizontal helix" near the active site that undergoes conformational changes to regulate electron transfer. wustl.edu

In the context of the vitamin K cycle, VKOR accepts electrons during the oxidation of PDI family members, reducing vitamin K epoxide to hydroquinone. nih.gov This process contributes to disulfide bond formation and redox homeostasis within the ER, acting as an alternative pathway to Ero1 and PRDX4 in supporting oxidative protein folding. rsc.orgnih.gov

Menaquinone-4 (MK-4) Biosynthesis in Animal Tissues from Phylloquinone and Menadione (B1676200)

Menaquinone-4 (MK-4) is a significant form of Vitamin K2 found in animal tissues, and its biosynthesis in animals primarily occurs through the conversion of dietary phylloquinone (Vitamin K1) and potentially menadione (Vitamin K3). mdpi.comresearchgate.netwikipedia.org Unlike the longer-chain menaquinones which are predominantly synthesized by bacteria, MK-4 is produced endogenously in various animal tissues. mdpi.comwikipedia.orgresearchgate.net

Evidence suggests that the conversion of phylloquinone to MK-4 in animal tissues does not rely on gut bacteria, as this process has been observed in germ-free rats. wikipedia.orgresearchgate.net The conversion is believed to involve the removal of the phytyl side chain from phylloquinone to produce menadione as an intermediate. wikipedia.orgresearchgate.netnih.gov Subsequently, a geranylgeranyl side chain is added to menadione to form MK-4. wikipedia.orgmdpi.comreactome.org

Studies using deuterium-labeled vitamin K derivatives have provided strong evidence for menadione as an intermediate in this conversion pathway. researchgate.netnih.govfda.gov.tw When deuterium-labeled phylloquinone is administered, labeled menadione is detected, followed by the appearance of labeled MK-4 in tissues, with the label present on the naphthoquinone ring but not the side chain, indicating side chain removal and replacement. researchgate.netnih.govnih.govnih.gov

UBIAD1 Prenyltransferase: Molecular Mechanism of Side Chain Addition

The enzyme responsible for the prenylation step, the addition of the geranylgeranyl side chain to menadione to form MK-4, has been identified as UbiA prenyltransferase domain containing 1 (UBIAD1). mdpi.comfda.gov.twplos.org UBIAD1 is a membrane-bound enzyme localized in the endoplasmic reticulum. fda.gov.twplos.orgbiorxiv.org

UBIAD1 catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to menadione. reactome.orgbiorxiv.orgelifesciences.org This prenylation reaction is a critical step in the endogenous synthesis of MK-4. Research using recombinant UBIAD1 has confirmed its prenylation activity, demonstrating the conversion of menadione to MK-4 in vitro. nih.govfda.gov.tw The enzyme exhibits a strong prenylation activity for menadione. nih.gov

The molecular mechanism involves UBIAD1 facilitating the attachment of the 20-carbon geranylgeranyl group to the menadione core structure. elifesciences.org This process effectively replaces the original phytyl side chain of phylloquinone (via the menadione intermediate) with the geranylgeranyl side chain characteristic of MK-4. wikipedia.orgelifesciences.org

UBIAD1's function extends beyond MK-4 synthesis; it has also been implicated in other cellular processes, including cholesterol metabolism and the synthesis of coenzyme Q10 in some organisms. plos.orgbiorxiv.orgelifesciences.orgnih.gov Mutations in UBIAD1 have been linked to Schnyder corneal dystrophy, a condition characterized by cholesterol accumulation, suggesting a potential link between MK-4 synthesis and cholesterol metabolism through UBIAD1. biorxiv.orgelifesciences.orgnih.govuniprot.org

Other Putative Metabolic Enzymes and Pathways Involved in Vitamin K Processing

Beyond the well-established vitamin K cycle involving VKOR and GGCX, and the UBIAD1-mediated synthesis of MK-4, other enzymes and pathways are thought to be involved in vitamin K metabolism and processing.

Cytochrome P450 (CYP450) enzymes, particularly those encoded by CYP4F2, CYP4A, and certain CYP3A isoforms, are involved in the hepatic metabolism of excess phylloquinone and menaquinones. mdpi.com This metabolism can involve the oxidation of the vitamin K side chain. researchgate.net

There is also a suggestion of a yet-to-be-identified vitamin K reductase (VKR) that can reduce vitamin K quinone directly to vitamin K hydroquinone, potentially contributing to the reversal of vitamin K antagonist effects. nih.govwikipathways.org

Furthermore, the vitamin K cycle itself involves the interplay with redox partner proteins that provide reducing equivalents to VKOR. pnas.orgpnas.orgmdpi.com While PDI is a strong candidate, the involvement of other Trx-like proteins in this process is also being investigated. pnas.orgrsc.orgmdpi.com

The catabolism of vitamin K can also lead to the formation of metabolites with shorter side chains. Hepatic metabolism can involve oxidation of the side chain by CYP450 enzymes, followed by potential further processing through beta-oxidation in mitochondria, leading to the formation of metabolites with five or seven carbon side chains. researchgate.net

Molecular Mechanisms of Action and Biological Roles of Vitamin K

Vitamin K-Dependent Post-Translational Carboxylation of Glutamate (B1630785) Residues (Gla)

A key function of vitamin K in animals is its role in the gamma-carboxylation of specific glutamate (Glu) residues within target proteins, converting them to gamma-carboxyglutamate (B555490) (Gla) residues. wikipedia.orghaematologica.orgnih.gov This post-translational modification is essential for the biological activity of these proteins, often referred to as vitamin K-dependent proteins (VKDPs). wikipedia.orgmdpi.com The Gla residues are typically located within specific protein domains known as Gla domains. wikipedia.org This modification is critical for processes such as blood coagulation, bone metabolism, and the regulation of vascular calcification. haematologica.orgnih.gov

Gamma-Glutamyl Carboxylase (GGCX): Enzymology and Catalytic Mechanism

The carboxylation of glutamate residues is catalyzed by the integral membrane enzyme gamma-glutamyl carboxylase (GGCX). haematologica.orgnih.govmdpi.com This enzyme is primarily located in the endoplasmic reticulum. mdpi.comradiopaedia.org GGCX utilizes reduced vitamin K (vitamin K hydroquinone), carbon dioxide, and oxygen as cofactors to perform the carboxylation reaction. haematologica.orgnih.govmdpi.com

The catalytic mechanism involves the abstraction of a hydrogen from the γ-carbon of a glutamate residue, followed by the addition of a carboxyl group (CO2) to form a Gla residue. haematologica.orgnih.gov Simultaneously, the reduced form of vitamin K (vitamin K hydroquinone (B1673460), VKH2) is oxidized to vitamin K 2,3-epoxide. haematologica.orgmdpi.compnas.org This oxidation of vitamin K provides the energy required for the carboxylation reaction. researchgate.nethaematologica.org The carboxylation and epoxidation reactions are tightly coupled. pnas.orgwikipedia.org The vitamin K cycle is completed by the enzyme vitamin K epoxide reductase (VKOR), which regenerates reduced vitamin K from the epoxide, allowing the carboxylation cycle to continue. wikipedia.orgmdpi.com

Proposed mechanisms for the reaction include a carbanion mechanism, supported by the exchange of tritium (B154650) from tritiated water to the γ-carbon of glutamate in the presence of oxygen and vitamin KH2. pnas.org A "base strength amplification mechanism" has also been proposed, suggesting the conversion of vitamin KH2 into a highly basic oxygenated intermediate that can abstract a proton from the γ-carbon of glutamate. pnas.org While no experimental structure for GGCX is available, computational studies suggest how reactants interact, and lysine (B10760008) 228 has been implicated as a residue crucial for initiating the reaction. wikipedia.org

Substrate Specificity and Recognition of Vitamin K-Dependent Proteins (VKDPs)

Gamma-glutamyl carboxylase exhibits specificity for its protein substrates. VKDPs contain a γ-carboxylation recognition site (γ-CRS), often located within the propeptide region of the precursor protein. pnas.org This propeptide plays a dominant role in tethering the substrate to the carboxylase, facilitating recognition and carboxylation of the glutamate residues within the Gla domain. nih.govpnas.org

All glutamic acid residues within the Gla domain are potential sites for carboxylation. ebi.ac.uk In some proteins, like coagulation factors, all Glu residues in the Gla domain are modified to Gla, while in others, such as osteocalcin (B1147995) and matrix Gla protein, only a subset are carboxylated. ebi.ac.uk

Role of Gla Domains in Calcium Binding and Protein Conformational Changes

The Gla domains, containing multiple γ-carboxyglutamate residues, are crucial for the biological function of VKDPs due to their ability to bind calcium ions with high affinity. wikipedia.orgebi.ac.ukwikipedia.orgwikidoc.org The two carboxylate groups on each Gla residue effectively chelate calcium ions. wikipedia.orgwikipedia.org

The binding of calcium ions to the Gla domain involves a complex arrangement where a polymeric array of calcium ions can intercalate between the carboxylate surfaces formed by the Gla side chains. nih.gov This interaction orchestrates the folding of the domain. nih.gov

Electron Transport and Redox Functions of Naphthoquinones in Diverse Biological Systems

Beyond their role in protein carboxylation, naphthoquinones, including vitamin K vitamers, function as key redox-active species in electron transport chains in various biological systems. researchgate.netontosight.aiuaz.edu.mxredalyc.orgmdpi.com Their ability to undergo reversible oxidation-reduction reactions is fundamental to these processes. redalyc.orgmdpi.com

Menaquinones in Bacterial Respiration and Anaerobic Metabolism

Menaquinones (vitamin K2) are essential components of the electron transport chains in many bacteria, particularly in Gram-positive species. wikipedia.orgnih.govfrontiersin.org In prokaryotes, menaquinones transfer electrons during both aerobic and anaerobic respiration, which occurs in the cell membrane. nih.gov Electron donors transfer electrons to menaquinone, which then transfers them to an electron acceptor with the help of enzymes. nih.gov

In many Gram-positive bacteria, menaquinone is the sole quinone involved in the electron transport chain, and its biosynthesis is vital for survival. nih.gov For instance, Lactococcus cremoris and Lactobacillus plantarum utilize menaquinones for respiration, especially under aerobic conditions with supplemented heme, and also in anaerobic respiration using alternative electron acceptors like nitrate (B79036) or fumarate (B1241708). frontiersin.orgasm.org Studies in Escherichia coli have shown differential roles for menaquinone and demethylmenaquinone (B1232588) in anaerobic electron transport depending on the terminal electron acceptor. nih.gov Menaquinone appears specifically involved in respiration with fumarate or dimethyl sulfoxide, while demethylmenaquinone is more involved in nitrate respiration. nih.gov

The presence of naphthoquinones, including menaquinone, in E. coli is significantly higher under anaerobic conditions compared to aerobic conditions. nih.gov Menaquinones are predominantly found in the bacterial membrane. nih.gov

Phylloquinone in Photosynthetic Electron Transport Chain in Plants and Cyanobacteria

Phylloquinone (vitamin K1) plays a critical role as an electron carrier in the photosynthetic electron transport chain in plants and cyanobacteria. nih.govresearchgate.netresearchgate.netnih.gov It is primarily located in the chloroplasts, specifically within the thylakoid membranes. oup.com

Phylloquinone also contributes to protein disulfide bond formation, which is important for the assembly of Photosystem II (PSII) subunits. oup.com While predominantly found in thylakoids, phylloquinone has also been detected in the plasma membrane of heterotrophic plant tissues, suggesting potential roles in transmembrane redox functions outside of photosynthesis. oup.com

Involvement in Cellular Redox Homeostasis and Antioxidant Mechanisms (e.g., Ferroptosis Suppression)

Beyond its established role as a cofactor for gamma-glutamyl carboxylase (GGCX), vitamin K exhibits significant antioxidant properties, contributing to cellular redox homeostasis and protecting against oxidative damage. This function is particularly relevant in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comtohoku.ac.jpnih.gov

Studies have demonstrated that various forms of vitamin K, including phylloquinone (K1) and menaquinone-4 (MK-4), can effectively prevent cellular death by inhibiting the accumulation of cytotoxic reactive oxygen species (ROS). mdpi.com The mechanism underlying this antioxidant activity is partly attributed to the inhibition of 12-lipoxygenase (12-LOX) activation, an enzyme involved in the metabolism of arachidonic acid that can lead to the generation of free radicals and peroxides. mdpi.com By inhibiting 12-LOX, vitamin K helps to prevent oxidative damage within the cell. mdpi.com

Recent research has specifically highlighted vitamin K's role as a potent suppressor of ferroptosis. tohoku.ac.jpmdpi.comuottawa.ca The fully reduced form of vitamin K, vitamin K hydroquinone (VKH2), acts as a strong lipophilic antioxidant within lipid bilayers, trapping oxygen radicals and preventing lipid peroxidation, a hallmark of ferroptosis. tohoku.ac.jpmdpi.comuottawa.ca The enzyme ferroptosis suppressor protein-1 (FSP1) has been identified as efficiently reducing vitamin K to its hydroquinone form, driving a non-canonical vitamin K cycle that contributes to ferroptosis inhibition. tohoku.ac.jpmdpi.comuottawa.ca This FSP1-mediated reduction pathway is distinct from the canonical vitamin K cycle involving VKORC1 and is insensitive to warfarin (B611796). mdpi.comtohoku.ac.jp

The antiferroptotic properties of vitamin K have been observed in various cell types, including mouse-cultured fibroblasts, human cancer cells, fibrosarcomas, pancreatic cells, and neurons. mdpi.com This protective effect against ferroptosis suggests potential therapeutic applications for vitamin K in diseases where ferroptosis is implicated, such as neurodegenerative conditions and acute organ injuries. tohoku.ac.jpuottawa.ca

Molecular Modulation of Gene Expression and Cellular Signaling Pathways

Vitamin K also exerts biological effects through the modulation of gene expression and intracellular signaling cascades, independent of its role in gamma-carboxylation. These mechanisms contribute to its influence on various cellular processes, including differentiation, proliferation, and apoptosis.

Ligand Activity for Nuclear Receptors (e.g., SXR/PXR) and Transcriptional Regulation

Certain forms of vitamin K, particularly menaquinone-4 (MK-4), can act as ligands for nuclear receptors, such as the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). kansascity.edumdpi.comnih.gov PXR is a ligand-activated transcription factor that plays a significant role in regulating the expression of genes involved in xenobiotic metabolism, detoxification, and various physiological processes, including inflammation, oxidative stress, and autophagy. kansascity.edunih.govfrontiersin.org

Upon binding of MK-4, PXR undergoes activation and forms a heterodimer with the retinoid X receptor (RXR). frontiersin.org This complex then binds to specific DNA response elements in the regulatory regions of target genes, modulating their transcription. mdpi.comfrontiersin.org Studies have shown that MK-4-mediated activation of PXR can influence the expression of genes involved in bone homeostasis, inducing the expression of key bone marker proteins in cultured bone cells and in vivo. kansascity.edumdpi.com Examples of genes induced by MK-4 in a PXR-dependent manner include tsukushi (Tsk), matrilin-2 (Matn2), and CD14. kansascity.edumdpi.com

Furthermore, MK-4 has been shown to induce the expression of drug metabolism-related genes, such as MDR1 and CYP3A4, through PXR activation in human intestinal cells. mdpi.com This highlights a potential for drug-nutrient interactions mediated by vitamin K through nuclear receptor activation.

Modulation of Intracellular Signaling Cascades (e.g., PKA, MAPK)

Vitamin K can also influence cellular processes by modulating intracellular signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs). mdpi.comspandidos-publications.comnih.govnih.govmdpi.comendocrine-abstracts.orgmednexus.org

Research indicates that MK-4 can enhance the phosphorylation of PKA, and this activation is involved in the regulation of target gene expression. mdpi.comnih.govendocrine-abstracts.org For instance, the MK-4-dependent induction of genes like growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2) in osteoblastic cells has been shown to be reduced by inhibiting PKA activity. mdpi.comnih.govendocrine-abstracts.org This suggests a PKA-dependent mechanism for MK-4's influence on gene expression, distinct from its classical gamma-carboxylation function or SXR/PXR activation. nih.govendocrine-abstracts.org

Vitamin K, including both K1 and K2, has also been reported to activate MAPK pathways, such as the extracellular-signal-related kinase (ERK) pathway. mdpi.comspandidos-publications.commednexus.orgnih.gov MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. spandidos-publications.commednexus.org Activation of specific MAPK components, such as p38 MAPK and c-Jun N-terminal kinase (JNK), by vitamin K2 has been linked to the induction of apoptosis in certain cancer cells. spandidos-publications.com Conversely, vitamin K can also attenuate the activation of certain MAPK pathways, contributing to neuroprotective effects. mdpi.com

Influence on Cellular Processes: Differentiation, Proliferation, Apoptosis (Mechanistic Studies)

Beyond its role in gamma-carboxylation, vitamin K influences fundamental cellular processes such as differentiation, proliferation, and apoptosis through the molecular mechanisms described above. spandidos-publications.comnih.govnih.govresearchgate.netoncotarget.com

Vitamin K2, particularly MK-4, has been shown to induce differentiation in certain cell types, including leukemia cells. spandidos-publications.comnih.gov This effect is often associated with changes in gene expression patterns. nih.gov

The impact of vitamin K on cell proliferation varies depending on the cell type and context. While essential for the growth of certain cells, vitamin K, especially K2, can inhibit the proliferation of various cancer cells. spandidos-publications.comoncotarget.com This antiproliferative effect can be mediated through mechanisms such as inducing cell cycle arrest and modulating signaling pathways like PKA and MAPK. spandidos-publications.com

Apoptosis, or programmed cell death, can be induced by vitamin K in various cancer cell lines. spandidos-publications.comnih.govoncotarget.com Mechanistic studies have revealed that vitamin K-induced apoptosis can involve the depolarization of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. spandidos-publications.com The selective binding of vitamin K2 and its epoxide metabolite to mitochondrial proteins like Bak (Bcl-2 antagonist killer 1) is thought to play a role in initiating the mitochondrial apoptosis pathway. spandidos-publications.comnih.gov Furthermore, the generation of reactive oxygen species by vitamin K2 can contribute to the activation of MAPK pathways (p38 and JNK), leading to mitochondrial-induced apoptosis. spandidos-publications.com

Interactions with Other Biochemical and Genetic Systems

Molecular Mechanisms of Anticoagulant Drug Interactions with Vitamin K Cycle (e.g., Warfarin)

Structural Biology of Enzyme-Inhibitor Complexes

The elucidation of the three-dimensional structures of vitamin K-dependent enzymes in complex with their inhibitors has been pivotal in understanding the molecular mechanisms of action and in the development of novel therapeutics. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into the binding modes of inhibitors and the conformational changes they induce in their target enzymes.

Vitamin K Epoxide Reductase (VKOR) Complexes

Vitamin K epoxide reductase (VKOR) is the primary target of coumarin-based anticoagulants like warfarin (B611796). wikipedia.org Structural studies have been challenging due to its nature as an integral membrane protein. acs.org However, recent breakthroughs have revealed the structural basis for its catalytic cycle and inhibition. nih.gov

Crystal structures of human VKOR (HsVKOR) and a pufferfish VKOR-like protein (TrVKORL) have been solved in complex with various ligands, including the inhibitor warfarin. nih.govrcsb.org These structures reveal that VKOR possesses a four-transmembrane helix bundle that forms the catalytic core. rcsb.org The binding of substrates and inhibitors occurs within a hydrophobic pocket accessible from the membrane. rcsb.org

Warfarin binds to the same active site as vitamin K, mimicking the key interactions required for the catalytic cycle. nih.gov The binding of warfarin induces a conformational change similar to that caused by substrate binding, effectively trapping the enzyme in an inactive state. nih.govrcsb.org Key residues involved in warfarin binding in human VKORC1 include Asn80 and Tyr139, which form hydrogen bonds with the inhibitor. nih.gov The interaction is further stabilized by hydrophobic contacts with surrounding residues. nih.gov Mutations in these and other residues, such as Phe55, can lead to warfarin resistance by altering the binding affinity of the inhibitor. researchgate.netresearchgate.net

| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Key Interacting Residues |

|---|---|---|---|---|

| 6WV3 | Human Vitamin K Epoxide Reductase (VKOR) | Warfarin | 2.20 | Asn80, Tyr139 |

| 6WV4 | Human Vitamin K Epoxide Reductase (VKOR) C43S mutant | Warfarin | N/A | N/A |

| 3KP9 | Synechococcus sp. Vitamin K Epoxide Reductase homolog | N/A (in complex with its redox partner) | 3.60 | N/A |

γ-Glutamyl Carboxylase (GGCX) Complexes

The structure of human γ-glutamyl carboxylase (GGCX) has also been determined by cryo-EM, both in its apo state and in complex with vitamin K and its protein substrates, such as coagulation factor IX (FIX). researchgate.netelsevierpure.combiorxiv.org These structures have provided a molecular blueprint for understanding the dual-catalytic mechanism of GGCX, where it performs both the carboxylation of glutamate (B1630785) residues and the epoxidation of vitamin K hydroquinone (B1673460). biorxiv.org

The structures reveal that GGCX has a transmembrane domain that anchors the vitamin K binding site and a luminal domain that interacts with the propeptide of vitamin K-dependent proteins. researchgate.netnih.gov The binding of the propeptide of the substrate protein stabilizes the transmembrane helices, creating a binding pocket for vitamin K. elsevierpure.comnih.gov Within the active site, the oxidation of vitamin K hydroquinone is coupled to the abstraction of a proton from the γ-carbon of a glutamate residue, allowing for the addition of CO2. elsevierpure.com Lys218 has been identified as a key residue in mediating the oxidation of vitamin K hydroquinone. elsevierpure.comnih.gov

While structures of GGCX with direct inhibitors are not as prevalent as those for VKOR, the existing complex structures provide a framework for the rational design of novel inhibitors that could target either the vitamin K binding site or the substrate recognition site.

| PDB ID | Enzyme | Bound Ligands | Method | Key Features |

|---|---|---|---|---|

| 9BVR | Human γ-Glutamyl Carboxylase | Factor IX propeptide, partially carboxylated glutamate-rich region, Vitamin K hydroquinone, Calcium | Cryo-EM | Reveals substrate recognition and vitamin K binding. |

Advanced Methodologies for Vitamin K Research

Chromatographic Techniques for Separation and Characterization of Vitamin K Isoprenologs and Metabolites

Chromatographic methods are fundamental for the separation and analysis of Vitamin K compounds, which include phylloquinone (K1) and a series of menaquinones (K2) that differ in the length of their isoprenoid side chains (MK-4 to MK-13), as well as their metabolites. nih.govfrontiersin.orgfrontiersin.orgsepscience.comoregonstate.edu The lipophilic nature and low concentrations of Vitamin K in biological matrices present significant analytical challenges, necessitating sensitive and specific techniques. nih.govsepscience.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorimetric, Electrochemical, UV-Vis)

HPLC has been a standard technique for Vitamin K separation and quantification in various matrices, including biological samples and food. nih.govpsu.eduresearchgate.net Different detection methods are coupled with HPLC to enhance sensitivity and selectivity.

Fluorimetric Detection (FD): HPLC coupled with fluorescence detection, often after post-column reduction to the fluorescent hydroquinone (B1673460) form, is a commonly used and sensitive method for quantifying Vitamin K, particularly phylloquinone. nih.govpsu.edubevital.noresearchgate.netgerli.com This approach, however, may require extensive sample pre-purification to mitigate interference from endogenous compounds, such as lipids. nih.govbevital.no

Electrochemical Detection (ECD): ECD has also been reported as a valuable method for trace determination of electroactive compounds like Vitamin K, offering potentially better sensitivity and selectivity compared to UV and FD methods. nih.govpsu.edu However, it can involve complex sample preparation and potentially longer analysis times. nih.gov

UV-Vis Detection: Ultraviolet (UV) detection is also employed in HPLC for Vitamin K analysis, although Vitamin K exhibits relatively poor UV absorbance. psu.edu While suitable for some applications, such as analyzing Vitamin K in pharmaceutical preparations or when higher concentrations are present, UV detection generally offers lower sensitivity compared to fluorescence or mass spectrometry and may require larger sample volumes. nih.govpsu.edu Different wavelengths (e.g., 248 nm, 254 nm, 270 nm) are used, with adjustments often made to improve selectivity. psu.edu

HPLC methods, while widely used, can face limitations in separating all Vitamin K vitamers efficiently, and gradient elution is often necessary for the effective separation of menaquinones with varying isoprenoid chain lengths. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Specificity

LC-MS/MS and UPLC-MS/MS represent significant advancements in Vitamin K analysis, offering improved sensitivity, specificity, and throughput compared to traditional HPLC methods. nih.govsepscience.combevital.nothermofisher.commdpi.comwaters.comnih.govnih.govresearchgate.netchromatographyonline.com These techniques are particularly valuable for quantifying trace levels of Vitamin K and its metabolites in complex biological matrices. nih.govmdpi.com

LC-MS/MS methods can distinguish or eliminate interference from other substances in a complex matrix, providing fast analysis speed, high sensitivity, and accurate quantitation. mdpi.com UPLC-MS/MS offers even faster run times and enhanced chromatographic separation efficiency due to the use of smaller particles. waters.comchromatographyonline.comwaters.com

Quantitative analysis is often performed using scheduled reactive monitoring (SRM) transition pairs for each Vitamin K compound and internal standard. thermofisher.com While highly sensitive, MS detection can be affected by matrix effects, such as ion suppression, which necessitates careful sample preparation and the use of appropriate internal standards. nih.govthermofisher.comwaters.comthermofisher.com

Studies have successfully developed LC-MS/MS and UPLC-MS/MS methods for the simultaneous quantification of various Vitamin K forms, including K1, MK-4, MK-7, and MK-9, in biological samples like serum and plasma. frontiersin.orgthermofisher.comwaters.comnih.govchromatographyonline.com These methods have demonstrated good linearity, reproducibility, and low limits of detection and quantitation. frontiersin.orgthermofisher.comwaters.comresearchgate.net For example, a UPLC-MS/MS method for Vitamin K1 in serum achieved a lower limit of the measuring interval of 0.05 ng/mL and linearity across a range of 0.077–26 ng/mL. waters.com Another LC-MS/MS method for K1, MK-4, and MK-7 in human serum reported low limits of detection and sufficient sensitivity for quantification. nih.gov

Ultra-Performance Convergence Chromatography (UPC2), which uses compressed CO2 as the primary mobile phase, has also been shown to provide rapid separation of Vitamin K1 isomers and MK-4, offering an alternative with reduced solvent usage. waters.com

Sample Preparation and Extraction Techniques for Complex Biological Matrices

Effective sample preparation and extraction are crucial for accurate Vitamin K analysis in complex biological matrices like plasma, serum, blood, and tissues, given the low concentrations of Vitamin K and the presence of interfering lipids and proteins. nih.govresearchgate.netgerli.comnih.gov The goal is to remove matrix components, extract and concentrate the analytes, and minimize damage to the analytical system. nih.govresearchgate.net

Common sample preparation techniques include:

Protein Precipitation (PP): A rapid and relatively inexpensive method, often used as a preliminary step to remove proteins. nih.govresearchgate.net However, it may not sufficiently remove salts and other endogenous compounds and is typically combined with other techniques. nih.gov

Liquid-Liquid Extraction (LLE): Widely used due to the lipophilic nature of Vitamin K. nih.govresearchgate.net Solvents such as hexane, cyclohexane, isooctane, and chloroform (B151607) are commonly employed. nih.gov LLE can provide efficient extraction and good sample clean-up but may be time-consuming and require large volumes of toxic solvents. nih.gov

Solid-Phase Extraction (SPE): An effective technique for purifying samples and concentrating Vitamin K compounds. nih.govresearchgate.netgerli.com SPE can be used in conjunction with other methods, such as LLE or protein precipitation, to achieve desired sample purity. nih.govresearchgate.net For instance, SPE has been used for the determination of K1 in foods and for the analysis of K1, MK-4, and MK-7 in human serum by LC-MS/MS. mdpi.comnih.gov

Other Techniques: Derivatization reactions, emulsification microextraction, and sonication have also been reported in sample preparation protocols. nih.gov Ultrasound-assisted extraction combined with SPE has been used for determining K1 in fat-containing foods. mdpi.com

The choice of extraction method often depends on the specific matrix and the target Vitamin K forms or metabolites. For liver samples, a preliminary HPLC step on a silica (B1680970) column followed by reversed-phase HPLC separation has been adopted for purification. gerli.com Charcoal-stripped plasma can be used as a surrogate matrix for preparing calibration curves in biological sample analysis. nih.govthermofisher.com Stable-isotope-labeled standards are frequently used as internal standards to account for variations in extraction recovery and matrix effects. nih.govwaters.comresearchgate.netthermofisher.com

Spectroscopic and Structural Biology Approaches (e.g., NMR, X-ray Crystallography) for Vitamin K-Protein Interactions

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and structural biology methods such as X-ray crystallography are invaluable for elucidating the interactions between Vitamin K and proteins, particularly the Vitamin K-dependent proteins (VKDPs). nih.govnih.govacs.orgresearchgate.netcreative-biostructure.com